molecular formula C8H11NO3 B1337731 Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate CAS No. 23000-15-9

Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate

Cat. No. B1337731
CAS RN: 23000-15-9
M. Wt: 169.18 g/mol
InChI Key: UIJNXKDPFUQGEF-UHFFFAOYSA-N
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Description

Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The ethyl ester group at the 4-position and the dimethyl substitution at the 2,5-positions on the oxazole ring are indicative of the compound's potential for chemical modification and its utility in various chemical reactions .

Synthesis Analysis

The synthesis of substituted oxazoles, such as ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate, can be achieved through regiocontrolled halogenation and palladium-catalyzed coupling reactions. Starting from ethyl 2-chlorooxazole-4-carboxylate, a series of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles can be synthesized . Additionally, palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate with various (hetero)aromatics has been described as an efficient route to access (hetero)aryloxazoles .

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms. The substitution pattern on the oxazole ring, such as the ethyl ester group and the dimethyl groups, can influence the compound's physical and chemical properties, as well as its reactivity . The crystal structure of related compounds, such as ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate, has been determined, providing insights into the possible arrangement of atoms and the stabilization of the structure through hydrogen bonding .

Chemical Reactions Analysis

Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate can undergo various chemical reactions due to the reactive nature of the oxazole ring and the substituents attached to it. For instance, the palladium-catalyzed (hetero)arylation mentioned earlier is a key reaction that allows for the introduction of (hetero)aryl groups into the oxazole ring . Other reactions may include nucleophilic substitutions, cycloadditions, and transformations into other heterocyclic systems, as demonstrated by the synthesis of thiazolo[5,4-c]pyridine derivatives from related thiazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate are influenced by the oxazole core and the substituents. The presence of the ester group and the dimethyl groups can affect the compound's solubility, boiling point, melting point, and stability. The photophysical properties of related compounds, such as ethyl 2-arylthiazole-5-carboxylates, have been studied, revealing absorptions mainly due to π→π* transitions and fluorescence possibly due to dual emission from different excited states . These properties are crucial for the application of oxazole derivatives in materials science and as intermediates in organic synthesis.

Scientific Research Applications

Synthesis of Functionalized Compounds

Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate serves as a key intermediate in the synthesis of various functionalized compounds. For example, it is used in the efficient synthesis of ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates and ethyl 5-methyl-2-thioxo-2,3-dihydro-1,3-oxazole-4-carboxylates under solvent-free conditions, as demonstrated by Yavari, Hossaini, Souri, and Sabbaghan (2008) (Yavari, Hossaini, Souri, & Sabbaghan, 2008).

Precursor for Various Substituted Oxazoles

Hodgetts and Kershaw (2002) showed that ethyl 2-chlorooxazole-4-carboxylate can be used to synthesize various substituted oxazoles. This is achieved through a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions (Hodgetts & Kershaw, 2002).

Chiral Compound Synthesis

Cox, Prager, and Svensson (2003) reported the synthesis of chiral 2-aminoalkyloxazole-4-carboxylate esters from ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate. This process involves N-acylation and irradiation steps, providing a method to produce these chiral compounds without significant racemization (Cox, Prager, & Svensson, 2003).

Synthesis of Pyrrole Derivatives

Singh, Rawat, and Sahu (2014) explored the synthesis of pyrrole derivatives, specifically focusing on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), through aldol condensation. This research contributes to the understanding of pyrrole chemistry and its potential applications (Singh, Rawat, & Sahu, 2014).

Synthesis of Oxazole Derivatives

Verrier, Martin, Hoarau, and Marsais (2008) and (2009) demonstrated the use of ethyl oxazole-4-carboxylate in palladium-catalyzed direct (hetero)arylation and in alkenylation, benzylation, and alkylation processes. These methods offer efficient access to variously substituted oxazole derivatives, highlighting the versatility of ethyl oxazole-4-carboxylate in organic synthesis (Verrier, Martin, Hoarau, & Marsais, 2008), (Verrier, Hoarau, & Marsais, 2009).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-4-11-8(10)7-5(2)12-6(3)9-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJNXKDPFUQGEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427800
Record name ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
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Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate

CAS RN

23000-15-9
Record name Ethyl 2,5-dimethyl-4-oxazolecarboxylate
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Record name ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
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